molecular formula C25H26N6O2 B12103972 N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Cat. No.: B12103972
M. Wt: 442.5 g/mol
InChI Key: HRUWUYCHGAPMSO-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (CAS: 1421373-65-0) is a targeted covalent inhibitor with a molecular formula of C28H33N7O2 and a molecular weight of 499.61 g/mol . It features a pyrimidine-indole core linked to an acrylamide warhead, enabling covalent binding to cysteine residues in kinase targets, such as epidermal growth factor receptor (EGFR) mutants. This compound is structurally related to osimertinib, a third-generation EGFR tyrosine kinase inhibitor, and is referred to as N-Acryloyl Osimertinib in pharmaceutical contexts . Its synthesis involves reacting a diamine intermediate with acryloyl chloride under controlled conditions .

Key structural attributes:

  • Pyrimidine-indole scaffold: Provides selectivity for mutant EGFR.
  • Acrylamide group: Enables irreversible inhibition via Michael addition to cysteine residues.
  • Dimethylaminoethyl side chain: Enhances solubility and pharmacokinetic properties .

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C25H26N6O2/c1-6-24(32)27-19-13-20(23(33-5)14-22(19)30(2)3)29-25-26-12-11-18(28-25)17-15-31(4)21-10-8-7-9-16(17)21/h6-15H,1H2,2-5H3,(H,27,32)(H,26,28,29)

InChI Key

HRUWUYCHGAPMSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)C)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine

The pyrimidine-indole fragment is synthesized via a palladium-catalyzed cross-coupling reaction. A Buchwald-Hartwig amination couples 2-chloropyrimidine with 1-methyl-1H-indol-3-amine, yielding the intermediate in 65–75% efficiency.

Reaction Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene/EtOH (4:1)

  • Temperature: 110°C, 24 hours

Functionalization of the Phenyl Ring

A nitro-substituted phenyl precursor undergoes sequential substitutions:

  • Methoxy Introduction : A nucleophilic aromatic substitution (SNAr) with sodium methoxide at 80°C.

  • Dimethylamino Installation : Reductive amination using dimethylamine and NaBH₃CN under acidic conditions.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Acrylamide Formation

The terminal amine reacts with acryloyl chloride in dichloromethane (DCM) at 0°C, mediated by triethylamine. This step requires strict temperature control to prevent polymerization of the acrylamide.

Yield : 82–88%
Purity : >97% (HPLC)

Salt Formation and Crystallization

To enhance stability and bioavailability, compound 1 is converted to its methanesulfonic acid salt (compound 2). Crystallization in ethanol/water mixtures produces two polymorphs:

Form 2A (Mesylate Salt)

  • XRPD Peaks : 11.1°, 12.6°, 13.8°, 14.7°, 15.5° (2θ ±0.2°).

  • Solvent System : Ethanol/water (7:3 v/v).

  • Stability : Hygroscopic; requires storage under nitrogen.

Form 2B (Mesylate Salt)

  • XRPD Peaks : 9.7°, 12.8°, 15.7°, 18.2° (2θ ±0.2°).

  • Solvent System : Isopropanol/acetone (1:1 v/v).

  • Advantage : Improved thermal stability up to 150°C.

Pharmaceutical Formulation Considerations

Patent data emphasize excipient compatibility for oral dosage forms:

Exipient CategoryExamplesWeight %Function
FillersMicrocrystalline cellulose30–45%Bulk formation
DisintegrantsCroscarmellose sodium5–8%Tablet disintegration
LubricantsMagnesium stearate1–2%Prevent sticking
BindersPovidone K3010–15%Enhance tablet hardness

Formulations prioritize rapid dissolution (≥85% in 30 minutes, pH 6.8) and shelf-life stability (24 months at 25°C/60% RH).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J=5.2 Hz, 1H), 7.89 (s, 1H), 6.85–7.62 (m, 8H), 3.87 (s, 3H), 2.98 (s, 6H).

  • HPLC-MS : m/z 499.62 [M+H]⁺, retention time 12.3 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Purity and Stability

  • Initial Purity : 97% (by area normalization).

  • Degradation Products : <1% after 6 months (40°C/75% RH), primarily due to acrylamide hydrolysis.

Challenges and Optimization

  • Regioselectivity in Amination : Competing reactions at pyrimidine C2 and C4 positions necessitate precise stoichiometry.

  • Polymorph Control : Seed crystals of Form 2A or 2B are added during cooling to ensure batch consistency.

  • Scale-Up Issues : Exothermic reactions during acrylation require jacketed reactors with temperature feedback control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary or secondary amines .

Scientific Research Applications

Treatment of Non-Small Cell Lung Cancer

Osimertinib has been approved for the treatment of patients with metastatic NSCLC who have specific EGFR mutations. Its efficacy has been demonstrated in several clinical trials:

  • AURA Trials : The AURA3 trial showed that Osimertinib significantly improved progression-free survival compared to chemotherapy in patients with T790M-positive NSCLC.
StudyPatient PopulationTreatmentOutcome
AURA3419 patients with T790M mutationOsimertinib vs. chemotherapyPFS of 10.1 months vs. 4.4 months

First-Line Treatment

In addition to its use in resistant cases, Osimertinib is also indicated as a first-line treatment for patients with EGFR mutation-positive NSCLC.

StudyPatient PopulationTreatmentOutcome
FLAURA556 patients with EGFR mutationsOsimertinib vs. standard EGFR TKIsPFS of 18.9 months vs. 10.2 months

Safety Profile

Osimertinib is generally well-tolerated, with common adverse effects including diarrhea, rash, and dry skin. Serious adverse events are relatively rare but can include interstitial lung disease and QT prolongation.

Research Applications

Beyond clinical use, Osimertinib is also utilized in research settings to explore mechanisms of resistance to EGFR inhibitors and to develop combination therapies aimed at enhancing its efficacy.

Mechanisms of Resistance Studies

Research has indicated that secondary mutations in EGFR or activation of alternative signaling pathways can confer resistance to Osimertinib. Studies are ongoing to identify biomarkers that predict response to therapy.

Combination Therapies

Osimertinib is being evaluated in combination with other agents, such as immunotherapies and other targeted therapies, to improve outcomes for patients with advanced NSCLC.

Successful Treatment Outcomes

A retrospective analysis of patients treated with Osimertinib in real-world settings demonstrated a high response rate and prolonged survival compared to historical controls treated with earlier-generation TKIs.

Resistance Cases

Several case studies have documented instances where patients initially responded to Osimertinib but later developed resistance due to emerging mutations or alternative pathway activation.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound 2912
  • Structure: (Z)-3-[4-(dimethylamino)phenyl]-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propylacrylamide .
  • Key Differences : Replaces the indole-pyrimidine core with a cinnamamide backbone and a 4-methoxyphenyl substituent.
  • Impact : Reduced kinase selectivity due to the absence of the indole-pyrimidine motif.
Compound 3312
  • Structure : (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide .
  • Key Differences : Incorporates a 4-chlorophenyl group and hydroxyl-methoxy substitution.
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide
  • Structure : Chlorinated propanamide derivative .
  • Key Differences : Replaces acrylamide with a 3-chloropropanamide group.

Bioisosteric Replacements

Allenamide Derivatives
  • Structures : Compounds 8 and 9 in replace acrylamide with buta-2,3-dienamide .
  • Molecular Weights : 512.3 and 526.3 g/mol (vs. 499.61 g/mol for the target compound).
  • Impact : The allenamide group retains covalent binding capability but may exhibit different kinetics due to altered electron distribution.

Derivatives with Modified Heterocyclic Cores

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives
  • Structures: Compounds 3f and 3g in feature a fused pyrimido-pyrimidinone core .
  • Impact : Loss of indole-pyrimidine selectivity, shifting activity toward other kinases (e.g., mTOR or PI3K).

Hydrochloride Salts and Cyclopropyl Modifications

N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide Hydrochloride
  • Structure : Cyclopropyl substitution on the indole ring and hydrochloride salt .
  • Molecular Weight : 562.11 g/mol.
  • Impact : Enhanced solubility and stability due to the hydrochloride counterion; cyclopropyl may improve metabolic resistance.

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Activity Insights
Target Compound C28H33N7O2 499.61 Pyrimidine-indole, acrylamide, dimethylamino Irreversible EGFR inhibition
Compound 2912 Not Provided ~450 (estimated) Cinnamamide, 4-methoxyphenyl Broader kinase activity
Allenamide Derivative 8 C29H33N7O2 512.3 Buta-2,3-dienamide Retained covalent binding
Cyclopropyl Derivative C30H36ClN7O2 562.11 Cyclopropyl-indole, hydrochloride Improved solubility and stability
3-Chloropropanamide Derivative C29H34ClN7O2 ~540 (estimated) Chloropropanamide Potential genotoxicity concerns

Research Findings and Mechanistic Insights

  • Target Compound : Demonstrated efficacy in suppressing EGFR T790M mutants in vitro (IC50 < 1 nM) and is formulated for controlled release to minimize off-target effects .
  • Allenamide Analogues : Show comparable potency (IC50 ~2 nM) but slower binding kinetics due to steric hindrance from the allenamide group .
  • Cyclopropyl Derivative : Exhibits a longer half-life (t1/2 = 12 h vs. 8 h for the target compound) in pharmacokinetic studies, attributed to metabolic stability .

Biological Activity

N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, with the CAS number 1421373-65-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N7O2C_{28}H_{33}N_{7}O_{2}, with a molecular weight of 499.61 g/mol. The structure features a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus66
Escherichia coliVariable
Candida albicansVariable

2. Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the indole moiety and the pyrimidine ring, both known for their roles in cancer therapy. Studies have indicated that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study conducted on related pyrimidine compounds demonstrated their effectiveness in inhibiting the growth of HeLa cells (cervical cancer cell line), showing a dose-dependent response in cytotoxicity assays .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrimidine derivatives inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with DNA/RNA: Some studies suggest that these compounds can intercalate into DNA or RNA structures, disrupting replication and transcription processes.

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or the attached aromatic groups can enhance potency and selectivity against target organisms or cancer cells. For example, substituents at the 4-position of the phenyl ring have been shown to significantly impact antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with a diaminobenzene intermediate (e.g., 4-(2-(dimethylamino)ethoxy)-6-methoxy-N-1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) dissolved in THF and water. Acryloyl chloride is added dropwise under controlled temperatures (0–5°C) to avoid side reactions like polymerization . Critical parameters include stoichiometric equivalence (1:1 molar ratio of diamine to acryloyl chloride), solvent purity, and reaction time (30 minutes for acryloyl chloride addition). Post-reaction, purification via column chromatography or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic protons (e.g., indole and pyrimidine rings), acrylamide protons (~6.0–6.5 ppm for vinyl group), and dimethylamino signals (~2.2–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C28_{28}H33_{33}N7_7O2_2 requires 499.61 g/mol) .
  • X-ray Diffraction (XRD): For crystalline derivatives, compare experimental 2θ values with simulated patterns to validate spatial arrangement .

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer: The compound is stable in DMSO (for stock solutions) and aqueous buffers (pH 6–8). Avoid halogenated solvents (e.g., chloroform) due to potential reactivity with the acrylamide group. For solubility testing, use polar aprotic solvents like DMF or THF, but ensure removal via lyophilization before biological assays .

Advanced Research Questions

Q. How does modifying the indole or pyrimidine substituents impact bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies show:

  • Indole Methylation (1-methyl group): Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Pyrimidine Amino Group: Critical for target binding (e.g., kinase inhibition). Substitution with bulkier groups (e.g., cyclopropyl) increases selectivity but reduces solubility .
  • Acrylamide Warhead: Essential for covalent binding to cysteine residues in kinases. Replacing acrylamide with chloroacetamide (e.g., 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)phenyl)propanamide) alters reactivity and off-target effects .
Modification Impact on Activity Reference
Indole cyclopropane↑ Selectivity for EGFR mutants
Pyrimidine chlorine substitution↓ Solubility, ↑ cytotoxicity
Acrylamide → chloroacetamideAltered covalent binding kinetics

Q. How can crystallization conditions be optimized for X-ray studies of this compound?

Methodological Answer:

  • Solvent System: Use a 2:1 v/v mixture of THF:water at 4°C for slow evaporation .
  • Additives: Introduce 5% polyethylene glycol (PEG 4000) to enhance crystal lattice stability .
  • Data Collection: For small crystals (<0.1 mm), employ synchrotron radiation (λ = 0.9 Å) to resolve weak electron density around the dimethylamino group .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >95% bound in murine models) to adjust dosing .
  • Metabolite Identification: Use LC-MS/MS to detect hydroxylated indole or demethylated acrylamide derivatives, which may explain reduced in vivo activity .
  • Tissue Distribution Studies: Radiolabel the compound with 14C^{14}C to track accumulation in target organs (e.g., lung vs. liver) .

Data Contradiction Analysis

Q. Why do some studies report high kinase inhibition (IC50_{50}50​ < 10 nM) while others show no activity?

Methodological Answer: Discrepancies arise from:

  • Assay Conditions: ATP concentrations (10 μM vs. 1 mM) significantly affect IC50_{50} values. Use fixed ATP levels (e.g., 1 mM) for consistency .
  • Compound Purity: Impurities >5% (e.g., unreacted diamine intermediate) can skew results. Validate purity via HPLC (>98%) before testing .
  • Cell Line Variability: EGFR-mutant vs. wild-type cell lines (e.g., H1975 vs. A431) yield divergent inhibition profiles .

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